3-hexanoyl-NBD Cholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

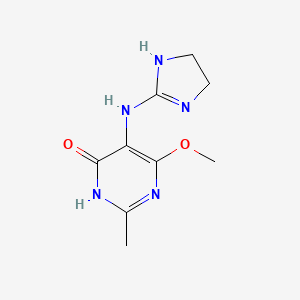

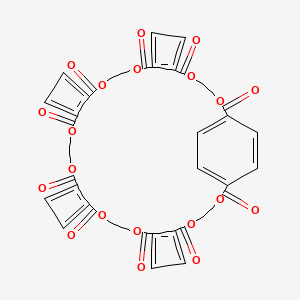

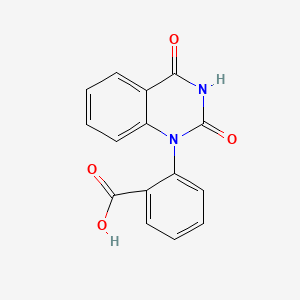

3-hexanoyl-NBD Cholesterol is a fluorescently tagged cholesterol derivative. It features a hydrophilic nitrobenzoxadiazole (NBD) fluorophore attached to carbon 3 of the cholesterol molecule, separated by a six-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Mechanism of Action

Target of Action

The primary target of 3-hexanoyl-NBD cholesterol is the cholesterol present in extracellular vesicles (EVs) . These vesicles play a crucial role in intercellular communication, and their cholesterol content is of significant interest in understanding their biological roles and metabolic fate .

Mode of Action

this compound is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the metabolism of cholesterol in extracellular vesicles . The fluorescent tag on the cholesterol molecule allows for the visualization and tracking of EV cholesterol .

Pharmacokinetics

Its design allows it to properly orient in membrane bilayers , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the ability to detect and track the cholesterol in extracellular vesicles . This provides valuable insights into the biological roles and metabolic fate of EV cholesterol .

Action Environment

The action of this compound can be influenced by the composition of the membrane in which it is incorporated . For instance, its excitation/emission maxima can vary depending on the composition of the membrane .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-hexanoyl-NBD Cholesterol are largely determined by its structure. The cholesterol moiety allows it to integrate into lipid bilayers, while the NBD fluorophore enables it to be detected using fluorescence techniques

Cellular Effects

The effects of this compound on cells are not fully understood. Given its structural similarity to cholesterol, it is likely to influence cell function in similar ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is likely to interact with biomolecules in a similar manner to cholesterol, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Studies on its stability, degradation, and long-term effects on cellular function would provide valuable insights into its biochemical properties .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Given its structural similarity to cholesterol, it may be involved in similar metabolic pathways

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. It is likely to be found in similar locations to cholesterol, given their structural similarity

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

3-hexanoyl-NBD Cholesterol can undergo various chemical reactions, including:

Reduction: Similar to oxidation, reduction reactions can be performed on the compound, but specific details are scarce.

Substitution: The NBD fluorophore can potentially be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-hexanoyl-NBD Cholesterol has several scientific research applications, including:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Employed in the visualization and tracking of cholesterol in extracellular vesicles and cellular membranes.

Medicine: Utilized in the development of assays for lipid metabolism and cholesterol transport studies.

Industry: Applied in the study of lipid-protein interactions and the development of lipid-based assays

Comparison with Similar Compounds

3-hexanoyl-NBD Cholesterol is unique due to its specific design, which allows for proper orientation in membrane bilayers while presenting the fluorescent tag outside of the bilayer. Similar compounds include:

NBD Cholesterol: Another variant with the NBD fluorophore attached at different positions, used for similar research applications.

This compound stands out due to its improved design for studying cholesterol dynamics in membrane bilayers .

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAQIPGLFHPDPI-FIWRCADXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

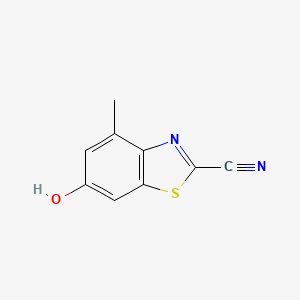

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)